The synthesis of 3-(2-chlorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been described in the literature []. The synthesis involves the reaction of a quinolinyl acetophenone derivative, specifically 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)ethanone, with a substituted aromatic aldehyde, specifically 2-chlorobenzaldehyde. This reaction is typically carried out under basic conditions, often utilizing a strong base like sodium hydroxide or potassium hydroxide. The reaction proceeds through a Claisen-Schmidt condensation mechanism, ultimately forming the desired chalcone product.
The molecular structure of 3-(2-chlorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been characterized using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry []. These analyses confirm the presence of the expected functional groups and structural features, including the quinoline ring system, the α,β-unsaturated carbonyl system, and the 2-chlorophenyl substituent.
3-(2-chlorophenyl)-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one has been investigated for its potential biological activities []:
Anticancer Activity: This compound has shown anticancer activity against RAW cell lines in MTT assays []. Specifically, it exhibited significant inhibition of cell growth, indicating its potential as a lead compound for developing new anticancer drugs.
Anti-inflammatory Activity: This compound has demonstrated anti-inflammatory activity in vivo []. It significantly reduced rat paw edema in animal models, suggesting its potential use in developing new anti-inflammatory therapies.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: